Cas no 1214342-99-0 (5-Iodo-2-phenylpyridine)

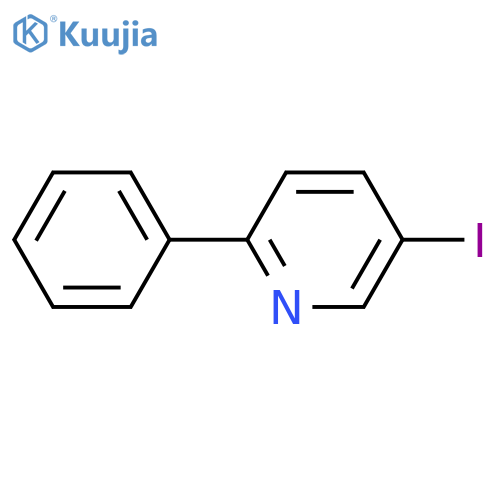

5-Iodo-2-phenylpyridine structure

商品名:5-Iodo-2-phenylpyridine

CAS番号:1214342-99-0

MF:C11H8IN

メガワット:281.092394828796

MDL:MFCD14702054

CID:5607439

PubChem ID:46315003

5-Iodo-2-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-phenylpyridine

- Pyridine, 5-iodo-2-phenyl-

-

- MDL: MFCD14702054

- インチ: 1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H

- InChIKey: UGYNHDUAFPZDHB-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=NC=C(I)C=C1

じっけんとくせい

- 密度みつど: 1.653±0.06 g/cm3(Predicted)

- ふってん: 334.7±30.0 °C(Predicted)

- 酸性度係数(pKa): 2.41±0.10(Predicted)

5-Iodo-2-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8157435-0.05g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95.0% | 0.05g |

$174.0 | 2025-02-21 | |

| Enamine | EN300-8157435-10.0g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95.0% | 10.0g |

$3191.0 | 2025-02-21 | |

| Enamine | EN300-8157435-0.5g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95.0% | 0.5g |

$579.0 | 2025-02-21 | |

| Enamine | EN300-8157435-2.5g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95.0% | 2.5g |

$1454.0 | 2025-02-21 | |

| Enamine | EN300-8157435-1.0g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95.0% | 1.0g |

$743.0 | 2025-02-21 | |

| Enamine | EN300-8157435-5g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95% | 5g |

$2152.0 | 2023-09-02 | |

| Aaron | AR028RX0-500mg |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95% | 500mg |

$822.00 | 2025-02-16 | |

| Aaron | AR028RX0-5g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95% | 5g |

$2984.00 | 2023-12-16 | |

| Aaron | AR028RX0-50mg |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95% | 50mg |

$265.00 | 2025-02-16 | |

| Aaron | AR028RX0-1g |

5-iodo-2-phenylpyridine |

1214342-99-0 | 95% | 1g |

$1047.00 | 2025-02-16 |

5-Iodo-2-phenylpyridine 関連文献

-

Jordan C. Beck,Caitlin R. Lacker,Lauren M. Chapman,Sarah E. Reisman Chem. Sci. 2019 10 2315

1214342-99-0 (5-Iodo-2-phenylpyridine) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量